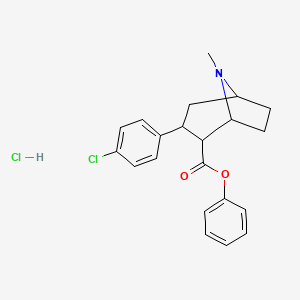

(-)-3-Beta--(4-Chlorophenyl)tropan-2-Beta--carboxylic acid phenyl ester hydrochloride

Descripción

(-)-3-Beta-(4-Chlorophenyl)tropan-2-Beta-carboxylic acid phenyl ester hydrochloride (hereafter referred to as the target compound) is a tropane derivative with the molecular formula C₂₁H₂₂ClNO₂•ClH and a molecular weight of 392.33 g/mol . It is also known by the synonym RTI-113, indicating its classification within the RTI series of dopamine transporter (DAT) ligands . Structurally, it features a 4-chlorophenyl group at the 3-beta position of the tropane ring and a phenyl ester moiety at the 2-beta-carboxylic acid, forming a hydrochloride salt. This compound has been studied for its interaction with DAT, a critical regulator of dopamine reuptake in the central nervous system. Its toxicological profile identifies it as a poison by intravenous administration, and it emits toxic vapors (e.g., NOₓ, HCl) upon decomposition .

Propiedades

Fórmula molecular |

C21H23Cl2NO2 |

|---|---|

Peso molecular |

392.3 g/mol |

Nombre IUPAC |

phenyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H |

Clave InChI |

UVNAYBAOZUMARC-UHFFFAOYSA-N |

SMILES canónico |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

RTI-113 is synthesized by replacing the methyl ester in RTI-31 with a phenyl ester, resulting in a compound that is fully specific to the dopamine transporter . The synthetic route involves the following steps:

Formation of the bicyclic structure: The initial step involves the formation of the bicyclic structure, which is a key component of the phenyltropane framework.

Introduction of the chlorophenyl group: The chlorophenyl group is introduced at the appropriate position on the bicyclic structure.

Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the phenyl ester.

Industrial Production Methods

Industrial production methods for RTI-113 would likely involve large-scale synthesis using the same synthetic route described above, with optimization for yield and purity. This would include the use of automated reactors and purification systems to ensure consistent production of high-quality RTI-113.

Análisis De Reacciones Químicas

Types of Reactions

RTI-113 undergoes several types of chemical reactions, including:

Oxidation: RTI-113 can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.

Reduction: Reduction reactions can occur at the carbonyl group in the ester moiety.

Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide under basic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Oxidized derivatives of RTI-113 with modifications at the nitrogen atom.

Reduction: Reduced derivatives with modifications at the ester moiety.

Substitution: Substituted derivatives with different groups replacing the chlorine atom on the phenyl ring.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

RTI-113 exerts its effects by selectively inhibiting the reuptake of dopamine at the dopamine transporter. This leads to an increase in extracellular dopamine levels, which enhances dopaminergic signaling in the brain . The molecular targets of RTI-113 include the dopamine transporter, where it binds and prevents the reuptake of dopamine, thereby prolonging its action in the synaptic cleft .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a class of tropane-based DAT inhibitors, which share a common bicyclic tropane backbone but differ in substituents and functional groups. Key structural analogs include:

RTI-76 (3-beta-(3-p-chlorophenyl)tropan-2-beta-carboxylic acid p-isothiocyanato-phenylethyl ester hydrochloride):

- Substituents : A meta-chlorophenyl group at the 3-beta position and an isothiocyanato-phenylethyl ester at the 2-beta position.

- Key Difference : The isothiocyanate group enables irreversible covalent binding to DAT, unlike the target compound’s phenyl ester .

RTI-55 (3-beta-(4-iodophenyl)tropan-2-beta-carboxylic acid methyl ester tartrate):

- Substituents : A 4-iodophenyl group and a methyl ester .

- Key Difference : The iodine atom increases molecular weight and lipophilicity compared to the target compound’s chlorine substituent .

WIN-35428 (3-beta-(4-fluorophenyl)tropan-2-beta-carboxylic acid methyl ester tartrate):

- Substituents : A 4-fluorophenyl group and a methyl ester .

- Key Difference : The fluorine atom provides electronegativity and smaller steric bulk compared to chlorine .

Cocaine :

- Substituents : A benzoyloxy group and a methyl ester.

- Key Difference : Lacks the chlorophenyl modification, contributing to its reversible DAT inhibition and shorter duration of action .

Pharmacological and Mechanistic Differences

| Parameter | Target Compound (RTI-113) | RTI-76 | RTI-55 | WIN-35428 | Cocaine |

|---|---|---|---|---|---|

| Mechanism | Likely reversible | Irreversible | Reversible | Reversible | Reversible |

| DAT Binding (Bmax) | Not reported | ↓ Bmax (24h) | No effect | No effect | No effect |

| Recovery Half-Life | Not reported | T₁/₂ = 6 days | Immediate | Immediate | Immediate |

| Selectivity | DAT-specific (inferred) | DAT-selective | DAT-selective | DAT-selective | Non-selective (also blocks SERT, NET) |

- RTI-76 uniquely reduces DAT density (Bmax) over 24 hours due to irreversible binding, contrasting with the transient effects of reversible inhibitors like cocaine and WIN-35428 .

- The target compound’s phenyl ester group may enhance metabolic stability compared to methyl esters (e.g., RTI-55, WIN-35428), though direct evidence is lacking.

Toxicological Profiles

- The target compound’s intravenous toxicity distinguishes it from cocaine, which poses broader risks due to non-selective monoamine transporter effects .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₂₁H₂₂ClNO₂•ClH | 392.33 | 4-chlorophenyl, phenyl ester |

| RTI-76 | C₂₃H₂₄ClN₃O₂S•HCl | 502.44 | 3-p-chlorophenyl, isothiocyanato-phenylethyl ester |

| RTI-55 | C₁₉H₂₃INO₂•C₄H₆O₆ | 583.29 (free base) | 4-iodophenyl, methyl ester |

| WIN-35428 | C₁₉H₂₃FNO₂•C₄H₆O₆ | 437.40 (free base) | 4-fluorophenyl, methyl ester |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (-)-3β-(4-chlorophenyl)tropan-2β-carboxylic acid phenyl ester hydrochloride, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via esterification of the tropane carboxylic acid core with substituted phenyl groups. For example, Carroll et al. (1994) prepared analogous tropane derivatives by coupling 3β-(substituted phenyl)tropane-2β-carboxylic acids with appropriate esterifying agents (e.g., phenyl chlorides) under basic conditions. Key intermediates include the 3β-(4-chlorophenyl)tropane-2β-carboxylic acid intermediate, which is subsequently esterified to yield the final product .

Q. What experimental assays are standard for evaluating dopamine transporter (DAT) binding affinity of this compound?

- Methodological Answer : Competitive inhibition of [³H]WIN 35,428 binding to DAT in rat striatal membranes is a gold-standard assay. RTI-113 (the compound ) demonstrated an IC₅₀ of 0.81 nM in such assays, following protocols involving membrane preparation, incubation with radioligands, and filtration to separate bound/free ligands .

Q. How does the toxicity profile of this compound inform safe handling in laboratory settings?

- Methodological Answer : Toxicity studies indicate a TDLo (lowest toxic dose) of 0.1 mg/kg via intravenous administration in monkeys, with symptoms including cardiovascular effects. Proper PPE (gloves, lab coats) and fume hoods are mandatory during synthesis or handling to avoid inhalation or dermal exposure. Waste must be neutralized to prevent HCl and Cl⁻ emissions upon decomposition .

Advanced Research Questions

Q. How can QSAR models (CoMFA and classical) resolve contradictions in DAT binding affinities among structurally similar tropane derivatives?

- Methodological Answer : Comparative Molecular Field Analysis (CoMFA) evaluates steric/electrostatic interactions, while classical QSAR uses π (hydrophobicity) and molar refractivity (MR) parameters. For instance, Carroll et al. (1994) applied CoMFA to a 12-compound training set, revealing that 3',4'-dichloro substitution (as in RTI-111) enhances steric complementarity to DAT, explaining its higher affinity (IC₅₀ = 0.79 nM) versus monosubstituted analogues. Discrepancies in binding data can be modeled by optimizing substituent bulk and polarity .

Q. What strategies are recommended for designing analogs with improved selectivity for DAT over serotonin/norepinephrine transporters?

- Methodological Answer : Structural modifications at the 3β-phenyl group and ester moiety are critical. For example:

- Phenyl substituents : 4-Cl (as in RTI-113) maximizes DAT affinity, while 3-CH₃-4-Cl (RTI-112) reduces off-target effects.

- Ester groups : Phenyl esters (vs. methyl) enhance lipophilicity, improving CNS penetration.

These hypotheses should be tested via radioligand displacement assays against all three monoamine transporters .

Q. How can molecular docking resolve conflicting in vitro/in vivo potency data for this compound?

- Methodological Answer : Docking into DAT homology models (based on LeuT-fold structures) can identify key interactions (e.g., hydrogen bonding with Asp79, π-stacking with Phe326). If in vivo efficacy lags despite high in vitro affinity, poor pharmacokinetics (e.g., rapid ester hydrolysis) may be implicated. Stability assays in plasma or liver microsomes are recommended to assess metabolic liability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies for tropane-based DAT inhibitors?

- Methodological Answer : Variations may arise from differences in:

- Radioligand batches : Ensure consistent specific activity and purity.

- Membrane preparation : Use fresh striatal tissues with standardized homogenization protocols.

- Assay conditions : Control pH (7.4), temperature (25°C), and incubation time (90 min). Normalize data to reference compounds (e.g., RTI-113) run in parallel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.